molecular formula C7H5BrClNO4S B1374499 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1247054-40-5

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1374499
M. Wt: 314.54 g/mol
InChI Key: SCOFBPIFCHKTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride (3-Br-4-Me-5-NO2-1-SO2Cl) is an organic compound that is widely used in the synthesis of organic compounds and in the development of new drugs. It is a highly reactive compound and is used in many laboratory experiments. This compound is also known as bromo-methyl-nitrobenzene sulfonyl chloride and is often abbreviated as 3-Br-4-Me-5-NO2-1-SO2Cl. It is a colorless solid with a melting point of 177-178°C.

Scientific Research Applications

Ion-Selective Electrodes

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is relevant in the development of ion-selective electrodes. Research has shown that organic cation-selective indicator electrodes based on a PVC membrane can be used in potentiometric titrations involving aromatic hydroxy compounds, amines, and active methylene groups. These electrodes have utility in determining the concentration of various components, indicating the potential of 3-bromo derivatives in analytical chemistry (Vytras, Kalous, Kalábová, & Remeš, 1984).

Structural Analysis in Chemistry

The structural characteristics of molecules similar to 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride have been explored through gas-phase electron diffraction and quantum chemical studies. This research aids in understanding the molecular structure and conformations at different temperatures, enhancing our knowledge of chemical synthesis and reaction mechanisms (Petrov et al., 2009).

Chemical Synthesis and Reactivity

Studies have demonstrated the changed reactivity of radical anions of similar compounds in different solvents, highlighting the diverse chemical behaviors of bromo-nitrobenzene derivatives. This research provides insights into the reactivity patterns of these compounds in various chemical environments, which is crucial for synthetic chemistry and material science (Ernst et al., 2013).

Polymer Science

In polymer science, derivatives of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride have been used in the preparation of polysulfones. This research demonstrates the synthesis and characterization of polymers, contributing to the development of new materials with potential applications in various industries (Sato & Yokoyama, 1984).

Medicinal Chemistry

In medicinal chemistry, the synthesis of derivatives involving similar compounds is explored for potential therapeutic applications. This research encompasses the creation of new compounds, their structural analysis, and the evaluation of their biological activities, which could lead to the development of novel drugs (Rehman et al., 2019).

properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFBPIFCHKTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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